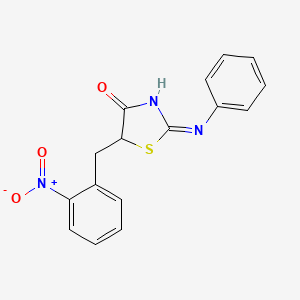
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of DPIOM is defined by its molecular formula,C15H18N4O3. This indicates that it contains 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Physical and Chemical Properties Analysis
The physical and chemical properties of DPIOM, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would typically be determined experimentally and reported in a material safety data sheet (MSDS) or a peer-reviewed publication.Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Design
Pyrazole and its derivatives, including compounds with isoxazolyl and pyrazinyl groups, are crucial in heterocyclic chemistry and extensively used in organic synthesis due to their biological and pharmacological activities. They serve as key scaffolds in the development of new therapeutic agents, showing potential in antibacterial, antioxidant, and anticancer activities. For instance, studies on derivatives containing pyrazole moieties have demonstrated moderate antibacterial and antioxidant activities, indicating their potential as lead compounds in drug discovery processes (Golea Lynda, 2021).
Molecular Docking and DFT Studies
Derivatives with isoxazole and pyrazine structures have been analyzed through molecular docking and density functional theory (DFT) studies to understand their interactions with biological targets. These studies aid in predicting the biological efficacy of new compounds, optimizing their structures for enhanced activity, and providing insights into their mechanism of action. For example, synthesis, DFT, and molecular docking analysis of tri-substituted pyrazoles have shown how structural modifications can influence antimicrobial and antioxidant activities (Baliram S. Hote, P. Lokhande, 2014).
Anticancer and Antimicrobial Activities
Compounds with structural features similar to "(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone" have been evaluated for their anticancer and antimicrobial potentials. Novel pyrazole derivatives have shown promising results in vitro against various cancer cell lines and microbial strains, highlighting the importance of these heterocycles in developing new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds featuring isoxazole and pyrazine rings contributes to the expansion of chemical space accessible for drug development. Innovative synthetic methodologies enable the construction of complex molecules with defined stereochemistry, which is crucial for biological activity. Studies on the synthesis of isoxazoles and related compounds provide valuable information for designing and producing new molecules with potential therapeutic benefits (M. Bagley, Krishna Chapaneri, James W. Dale, X. Xiong, J. Bower, 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene expression .
Mode of Action
This compound interacts with BRD4 by inhibiting its activity. This compound has been shown to exhibit a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. One of the key pathways influenced is the regulation of gene expression. By inhibiting BRD4, this compound can modulate the expression of genes that are critical for cell proliferation and survival .
Result of Action
The action of this compound results in significant anti-proliferative activity against certain cancer cell lines. For instance, it has demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . Additionally, this compound has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are not fully understood yet. It is known that the isoxazole derivative is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have significant anti-proliferative activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It has been suggested that the 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, established a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIPGZROXSJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)
![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)



![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)
![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)
